molecular formula C7H11NO B040626 1-ethyl-2-methyl-1H-Pyrrol-3-ol CAS No. 118060-82-5

1-ethyl-2-methyl-1H-Pyrrol-3-ol

Cat. No.: B040626
CAS No.: 118060-82-5
M. Wt: 125.17 g/mol
InChI Key: ITDIOEDLPYGFTE-UHFFFAOYSA-N
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Description

1-Ethyl-2-methyl-1H-Pyrrol-3-ol is a substituted pyrrole derivative characterized by an ethyl group at position 1, a methyl group at position 2, and a hydroxyl group at position 3 of the aromatic pyrrole ring.

Properties

CAS No.

118060-82-5

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

1-ethyl-2-methylpyrrol-3-ol

InChI

InChI=1S/C7H11NO/c1-3-8-5-4-7(9)6(8)2/h4-5,9H,3H2,1-2H3

InChI Key

ITDIOEDLPYGFTE-UHFFFAOYSA-N

SMILES

CCN1C=CC(=C1C)O

Canonical SMILES

CCN1C=CC(=C1C)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Ethyl 2-Methyl-1H-Pyrrole-3-Carboxylate

Structural and Functional Differences

  • Target Compound : 1-Ethyl-2-methyl-1H-Pyrrol-3-ol (hydroxyl at position 3).
  • Analog : Ethyl 2-methyl-1H-pyrrole-3-carboxylate (ester at position 3) .
Property This compound (Inferred) Ethyl 2-Methyl-1H-Pyrrole-3-Carboxylate
Molecular Formula C₇H₁₁NO (estimated) C₈H₁₁NO₂
Molecular Weight ~125.17 153.18
Functional Group Hydroxyl (-OH) Ester (-COOEt)
Log S (Solubility) Likely lower (polar -OH) -1.84 (moderate lipophilicity)
Reactivity Acidic proton (phenol-like), H-bond donor Susceptible to hydrolysis

However, the ester in Ethyl 2-methyl-1H-pyrrole-3-carboxylate offers greater stability under neutral conditions, favoring its use in non-polar reaction environments .

Comparison with 1-Phenyl-3-Tosyl-1H-Pyrrole

Substituent and Electronic Effects

  • Analog : 1-Phenyl-3-tosyl-1H-pyrrole (phenyl at position 1, tosyl at position 3) .
Property This compound 1-Phenyl-3-Tosyl-1H-Pyrrole
Substituent Effects Electron-donating (-Et, -Me) Electron-withdrawing (-SO₂Tol)
Steric Hindrance Moderate (small alkyl groups) High (bulky tosyl group)
Aromatic Reactivity Activated ring (electron-rich) Deactivated ring (electron-deficient)

Key Implications :
The electron-donating ethyl and methyl groups in the target compound likely increase the pyrrole ring’s nucleophilicity, favoring electrophilic substitution at positions 4 or 5. In contrast, the tosyl group in 1-phenyl-3-tosyl-1H-pyrrole deactivates the ring, directing reactions to less hindered positions .

Comparison with 1-Allyl-3-Hydroxy-Pyrrol-2-one Derivatives

Comparison with Pyrrolidine Derivatives

Saturated vs. Aromatic Rings

  • Analog: 1-(Phenylmethyl)-3-(2-propen-1-yl)-3-pyrrolidinol (saturated pyrrolidine ring) .
Property This compound 3-Pyrrolidinol Derivative
Ring Type Aromatic (planar) Non-aromatic (flexible)
Acidity of -OH Higher (conjugation with aromatic ring) Lower (aliphatic alcohol)
Toxicity Not reported H302 (oral toxicity), H315 (skin irritation)

Key Implications: The aromatic ring in the target compound increases the hydroxyl group’s acidity, resembling phenol derivatives. Pyrrolidine analogs, while less acidic, exhibit higher flexibility, which may influence their pharmacokinetic profiles .

Comparative Overview of Key Properties

Compound Type Functional Group Key Reactivity/Property Reference
Target (Pyrrol-3-ol) -OH High polarity, H-bond donor N/A
Pyrrole-3-carboxylate -COOEt Hydrolyzable, moderate solubility
1-Phenyl-3-tosylpyrrole -SO₂Tol Electron-deficient ring
Pyrrolidine-3-ol -OH (aliphatic) Flexible, lower acidity

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